molecular formula C24H31N3O9 B609526 Nemonoxacin malate anhydrous CAS No. 951163-60-3

Nemonoxacin malate anhydrous

Numéro de catalogue B609526
Numéro CAS: 951163-60-3
Poids moléculaire: 505.524
Clé InChI: YMVJINCWEIPOFL-FXMYHANSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nemonoxacin malate anhydrous belongs to the class of organic compounds known as quinoline carboxylic acids . It is a novel nonfluorinated quinolone that shows excellent microbiological efficacy and broad-spectrum antibacterial activity against most gram-positive cocci (including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus), atypical pathogens, and most gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of Nemonoxacin malate anhydrous is C24H31N3O9 . It is a non-fluorinated quinolone that selectively inhibits bacterial DNA topoisomerase activity .


Physical And Chemical Properties Analysis

The molecular weight of Nemonoxacin malate anhydrous is 505.52 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Applications De Recherche Scientifique

Enhanced Activity Against Pathogens

Nemonoxacin malate anhydrous, a novel non-fluorinated quinolone, is noted for its potent in vitro activity against a wide variety of clinically relevant pathogens, particularly gram-positive bacteria. This includes multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. It exhibits a lower tendency to select resistant pathogens compared to fluoroquinolones, providing a significant advantage in combating bacterial resistance (Qin & Huang, 2014).

Effective Treatment for Common Infections

Nemonoxacin has been identified as a potential agent for the treatment of common infectious diseases such as community-acquired pneumonia (CAP), Clostridium difficile infections (CDIs), acute bacterial skin and skin structure infections (ABSSSIs), and sexually transmitted diseases (STDs). Its potent activity against gram-positive bacteria, including resistant strains, and a reduced propensity for resistance development, makes it a promising therapeutic agent (Huang et al., 2015).

Comparable Efficacy and Safety to Levofloxacin

Clinical trials and meta-analyses have shown that nemonoxacin's clinical and microbiologic efficacy is comparable to that of levofloxacin in the treatment of CAP. Moreover, the safety and tolerability profile of nemonoxacin is similar to that of levofloxacin, further establishing its potential as an alternative treatment option (Chang et al., 2019).

Determination of Clinical Breakpoints and Cut-Off Values

Research has focused on determining the minimum inhibitory concentration (MIC) distribution, epidemiological cut-off (ECOFF) values, and clinical breakpoints (CBPs) of nemonoxacin for Streptococcus pneumoniae and Staphylococcus aureus associated with CAP. This is crucial for guiding appropriate dosing and for predicting clinical outcomes based on bacterial susceptibility (Jean et al., 2020).

Mécanisme D'action

Nemonoxacin malate anhydrous works by inhibiting DNA gyrase, which prevents DNA synthesis, gene duplication, and cell division . This mechanism of action is similar to that of fluoroquinolones .

Safety and Hazards

Nemonoxacin malate anhydrous is generally well-tolerated . Commonly reported drug-related adverse events include increased alanine aminotransferase levels, neutropenia, nausea, and leukopenia . No drug-related deaths were reported . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Orientations Futures

Nemonoxacin malate anhydrous has been approved for the treatment of community-acquired pneumonia in adults . It is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . The availability of new antibacterial agents like Nemonoxacin that are effective against bacteria with resistance to other antibacterials is critical to continued successful management of CAP and other bacterial illnesses in the future .

Propriétés

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJINCWEIPOFL-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241759
Record name Nemonoxacin malate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonoxacin malate anhydrous

CAS RN

951163-60-3
Record name Nemonoxacin malate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemonoxacin malate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMONOXACIN MALATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nemonoxacin malate anhydrous
Reactant of Route 2
Nemonoxacin malate anhydrous
Reactant of Route 3
Nemonoxacin malate anhydrous
Reactant of Route 4
Reactant of Route 4
Nemonoxacin malate anhydrous
Reactant of Route 5
Nemonoxacin malate anhydrous
Reactant of Route 6
Nemonoxacin malate anhydrous

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.